molecular formula C19H23F6N3S B3002915 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea CAS No. 1248348-67-5

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea

Cat. No.: B3002915
CAS No.: 1248348-67-5
M. Wt: 439.46
InChI Key: BSICYYMKFDEOFB-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral thiourea derivative featuring a 3,5-bis(trifluoromethyl)phenyl group and a (1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl substituent. Its CAS number is 1248348-67-5, with a molecular weight of 663.7 g/mol (C₃₇H₃₁F₆N₃S) and a purity of ≥98% . It is utilized as a bifunctional organocatalyst in asymmetric synthesis, leveraging hydrogen-bonding interactions between the thiourea moiety and substrates to achieve high enantioselectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F6N3S/c20-18(21,22)12-9-13(19(23,24)25)11-14(10-12)26-17(29)27-15-5-1-2-6-16(15)28-7-3-4-8-28/h9-11,15-16H,1-8H2,(H2,26,27,29)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSICYYMKFDEOFB-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H21F6N3S\text{C}_{17}\text{H}_{21}\text{F}_6\text{N}_3\text{S}

This structure exhibits significant electron-withdrawing properties due to the trifluoromethyl groups, which can influence its biological interactions.

Anticancer Activity

Thiourea derivatives have shown promising anticancer activity. Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Studies report IC50 values ranging from 3 to 14 µM against breast and prostate cancer cell lines .
  • Mechanism of Action : These compounds may inhibit angiogenesis and alter cancer cell signaling pathways, contributing to their anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Thiourea derivatives demonstrate antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various bacterial strains and fungi .
  • Case Study : A study on related thiourea compounds demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, indicating potential for treating infections .

Anti-inflammatory Properties

The anti-inflammatory potential of thioureas has been explored in several studies:

  • Mechanism : Compounds in this class may inhibit pro-inflammatory cytokines and enzymes like COX-2 .
  • Research Findings : In vitro studies have shown that related thiourea compounds significantly reduce inflammation markers in human cell lines .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerIC50 values: 3 - 14 µM against cancer cells
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryReduced cytokine levels in cell cultures

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of structurally similar thiourea derivatives on human leukemia cells, reporting IC50 values as low as 1.50 µM . This suggests strong potential for therapeutic use in hematological malignancies.
  • Antimicrobial Testing : Another research project tested a series of thioureas against fungal pathogens, demonstrating significant larvicidal activity against Aedes aegypti larvae, with LD50 values indicating high toxicity towards larvae without cytotoxic effects on human cells .

Scientific Research Applications

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological pathways:

  • Anticancer Activity : Research indicates that thiourea derivatives can exhibit anticancer properties. The presence of trifluoromethyl groups may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy against cancer cell lines .
  • Neuropharmacological Effects : The pyrrolidine ring in the structure suggests potential activity in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on the central nervous system, including anxiolytic and antidepressant activities .
  • Enzyme Inhibition : Thioureas are known to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor. Preliminary studies may explore its inhibitory effects on enzymes involved in cancer metabolism or neurodegenerative diseases .

Anticancer Research

A study conducted on various thiourea derivatives demonstrated that compounds similar to 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea showed significant cytotoxicity against multiple cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Neuropharmacology

In neuropharmacological studies, derivatives of this compound were tested for their effects on anxiety-like behaviors in animal models. Results indicated that certain modifications to the thiourea structure could enhance anxiolytic effects, suggesting that this compound may serve as a lead for developing new anxiolytics .

Comparison with Similar Compounds

Structural Analogues and Catalytic Performance

The following table compares key structural and functional attributes of the target compound with its analogues:

Compound Name / CAS Substituent on Cyclohexyl Group Aromatic Group Molecular Weight (g/mol) Enantioselectivity (ee) Key Applications
Target : 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea Pyrrolidin-1-yl 3,5-Bis(trifluoromethyl)phenyl 663.7 Data not reported Asymmetric organocatalysis
S,S-TUC (851477-20-8) Dimethylamino 3,5-Bis(trifluoromethyl)phenyl 413.4 Up to 88% ee Enantioselective aldol reactions
(1R,2R)-4f (CAS not specified) 2-Fluoro-4-methoxyphenylamino 3,5-Bis(trifluoromethyl)phenyl 440.4 Not applicable Synthetic intermediate
Compound 11 (CAS not specified) 2-Methyl-5-phenyl-1H-pyrrol-1-yl 3,5-Bis(trifluoromethyl)phenyl 535.5 Data not reported Catalytic studies

Key Observations :

  • Catalytic Efficiency : S,S-TUC demonstrates superior enantioselectivity (88% ee) in aldol reactions due to optimized hydrogen-bonding interactions , while the target compound’s performance remains unquantified in the available evidence.
  • Synthetic Accessibility: The dimethylamino analogue (S,S-TUC) is commercially available at lower costs (e.g., ¥24,600/100 mg ), whereas the pyrrolidinyl variant is less prevalent .
Physicochemical Properties
Property Target Compound S,S-TUC Compound 11
Solubility Organic solvents (e.g., ether) Diethyl ether, CH₂Cl₂ CH₂Cl₂
Purity ≥98% 95–98% 86% yield
Synthetic Yield Not reported 43–86% 86%

Notable Trends:

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step purification (e.g., silica gel chromatography ), whereas S,S-TUC is synthesized via a more streamlined route .
  • Thermal Stability : S,S-TUC’s crystal structure (space group P2₁) suggests robust packing efficiency, which may correlate with higher thermal stability .
Commercial Availability and Pricing
  • Target Compound: Limited suppliers (e.g., BLD Pharm ), typically stocked in 100 mg quantities.
  • S,S-TUC : Widely available (e.g., Strem Chemicals, CymitQuimica) at ¥24,600/100 mg .

Q & A

Basic: How is the stereochemical configuration of this thiourea derivative confirmed in synthetic chemistry research?

Methodological Answer:
The stereochemical configuration is confirmed using single-crystal X-ray diffraction (SCXRD), which provides unambiguous evidence of spatial arrangement. For example, studies on analogous ferrocenyl thiourea derivatives resolved crystal structures with mean C–C bond deviations of 0.010 Å and R factors of 0.054, ensuring precise stereochemical assignment . Additionally, chiral chromatography (e.g., HPLC with chiral stationary phases) and NMR spectroscopy (using chiral shift reagents or 2D NOESY for spatial proximity analysis) are employed to verify enantiomeric purity and configuration .

Advanced: What strategies resolve conflicting data on catalytic efficiency in asymmetric synthesis?

Methodological Answer:
Conflicting catalytic data are addressed through:

  • Systematic reaction condition optimization : Varying solvents (e.g., dichloromethane vs. toluene), temperatures, and catalyst loadings to identify reproducible trends .
  • Comparative enantiomer studies : Testing both (1S,2S) and (1R,2R) stereoisomers under identical conditions to isolate stereochemical effects .
  • Mechanistic probes : Using kinetic isotopic effects (KIEs) or trapping intermediates (e.g., with phosphine oxides) to clarify rate-determining steps and active species .

Basic: What protocols ensure enantiomeric purity during synthesis?

Methodological Answer:
Enantiomeric purity is achieved via:

  • Chiral starting materials : Using enantiomerically pure (1S,2S)-2-(pyrrolidin-1-yl)cyclohexylamine derivatives to avoid racemization .
  • Controlled reaction conditions : Conducting thiourea formation at low temperatures (0–5°C) and under inert atmospheres to suppress side reactions .
  • Post-synthesis purification : Employing flash chromatography with chiral columns and recrystallization from hexane/ethyl acetate mixtures .

Advanced: How is the compound’s role in modulating reaction pathways (e.g., Morita-Baylis-Hillman) investigated?

Methodological Answer:
Experimental designs include:

  • Substrate scope analysis : Testing diverse electrophiles (e.g., aldehydes, ketones) and activated alkenes to map reactivity trends .
  • In situ spectroscopic monitoring : Using FT-IR or NMR to track intermediate formation (e.g., enolate or zwitterionic species) .
  • Catalyst structure-activity relationships (SAR) : Modifying the pyrrolidinyl or trifluoromethyl groups to correlate structural features with catalytic turnover .

Basic: What analytical techniques characterize purity and structural integrity?

Methodological Answer:
Key techniques include:

  • High-resolution mass spectrometry (HRMS) : Confirming molecular weight and isotopic patterns .
  • Differential scanning calorimetry (DSC) : Measuring melting points (e.g., 87–88°C for S,S-TUC) to assess crystallinity .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assigning peaks for CF₃ groups (δ ~ -60 ppm in ¹⁹F NMR) and thiourea NH signals (δ ~ 9–10 ppm in ¹H NMR) .

Advanced: How are discrepancies in biological activity between stereoisomers addressed?

Methodological Answer:
Discrepancies are investigated via:

  • Enantioselective receptor binding assays : Using radiolabeled ligands to measure affinity differences (e.g., Ki values) for targets like ion channels or enzymes .
  • Molecular docking simulations : Comparing binding poses of (1S,2S) vs. (1R,2R) isomers in protein active sites to rationalize activity variations .
  • Metabolic stability studies : Incubating isomers with liver microsomes to assess enantiomer-specific degradation rates .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
  • Ventilation : Work in fume hoods to prevent inhalation of airborne particles (UN No. 3077) .
  • Waste disposal : Collect residues in sealed containers labeled for hazardous organofluorine waste, adhering to EPA/DOT guidelines .

Advanced: How can the compound’s stability under catalytic conditions be optimized?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Identify decomposition temperatures to set safe operational limits (e.g., <100°C) .
  • Additive screening : Introduce stabilizing agents (e.g., molecular sieves) to sequester moisture or acidic byproducts .
  • In situ IR monitoring : Detect thiourea degradation products (e.g., isothiocyanates) in real-time to adjust conditions .

Basic: What are the compound’s key applications in chemical biology?

Methodological Answer:

  • Enzyme inhibition studies : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Protein-ligand interaction mapping : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
  • Cellular uptake assays : Use confocal microscopy with fluorescently tagged derivatives to track subcellular localization .

Advanced: How is the compound integrated into green chemistry methodologies?

Methodological Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate to improve E-factors .
  • Catalyst recycling : Immobilize the thiourea on silica supports for reuse in batch reactions .
  • Atom economy analysis : Calculate step-efficiencies in multi-step syntheses to minimize waste (e.g., via reaction telescoping) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.